DL-Stearoylcarnitine chloride
CAS No.: 18822-91-8
Cat. No.: VC21045907
Molecular Formula: C25H50ClNO4
Molecular Weight: 464.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18822-91-8 |
|---|---|
| Molecular Formula | C25H50ClNO4 |
| Molecular Weight | 464.1 g/mol |
| IUPAC Name | (3-carboxy-2-octadecanoyloxypropyl)-trimethylazanium;chloride |
| Standard InChI | InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H |
| Standard InChI Key | YSVYWVPJJXVIFM-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Introduction
Chemical Identity and Structure
DL-Stearoylcarnitine chloride is a racemic mixture containing both D and L isomers of stearoylcarnitine with a chloride counterion. It is characterized by a stearic acid (C18 fatty acid) moiety attached to carnitine through an ester linkage.
Basic Chemical Information
| Parameter | Value |
|---|---|
| Chemical Formula | C25H50ClNO4 |
| Molecular Weight | 464.1 g/mol |
| CAS Number | 18822-91-8 |
| IUPAC Name | (3-carboxy-2-octadecanoyloxypropyl)-trimethylazanium;chloride |
| Physical Appearance | White to off-white solid powder |
The compound contains a quaternary ammonium group contributed by the carnitine portion and a long hydrocarbon chain from the stearic acid component. The chloride ion serves as the counterion to the positively charged quaternary ammonium group .
Structural Representations
Various string representations help in identifying and cataloging this compound in chemical databases:
| Representation Type | String |
|---|---|
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OC@HCN+(C)C.[Cl-] |
| InChIKey | YSVYWVPJJXVIFM-GNAFDRTKSA-N |
| InChI | InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 |
The compound belongs to the broader class of acylcarnitines, specifically long-chain acylcarnitines, which are fatty acid esters of carnitine .
Physicochemical Properties
DL-Stearoylcarnitine chloride possesses several important physicochemical properties that influence its biological behavior and analytical characteristics.
Physical Properties
| Property | Value |
|---|---|
| Heavy Atoms | 31 |
| Rings | 0 |
| Aromatic Rings | 0 |
| Rotatable Bonds | 22 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | ~66.43* |
| Van der Waals Molecular Volume | ~482* |
*Values derived from the related compound stearoylcarnitine .
Solubility and Stability
DL-Stearoylcarnitine chloride is considered practically insoluble in water and acidic conditions, consistent with its long hydrophobic chain and polar head group structure. The compound's amphipathic nature contributes to its specialized biochemical role in transporting fatty acids across cellular membranes .
For storage, the compound is stable for up to 3 years when stored as a powder at -20°C, 2 years at 4°C, and for shorter periods when in solution (6 months at -80°C or 1 month at -20°C). Exposure to moisture should be avoided to maintain stability .
Biochemical Role and Metabolism
DL-Stearoylcarnitine chloride plays a crucial role in fatty acid metabolism, particularly in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix where β-oxidation occurs.
Role in Fatty Acid Transport
The carnitine palmitoyltransferase (CPT) enzyme system, in conjunction with acyl-CoA synthetase and carnitine/acylcarnitine translocase, provides the mechanism whereby long-chain fatty acids are transferred into mitochondria. This process is essential for fatty acid β-oxidation, which generates acetyl-CoA units that enter the tricarboxylic acid (TCA) cycle for energy production .
The transport process involves several steps:
-
Activation of fatty acids to acyl-CoA in the cytosol
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Conversion of acyl-CoA to acylcarnitine by CPT I at the outer mitochondrial membrane
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Transport of acylcarnitine across the inner mitochondrial membrane by carnitine/acylcarnitine translocase
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Reconversion to acyl-CoA by CPT II in the mitochondrial matrix
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Entry of acyl-CoA into the β-oxidation pathway
Stearoylcarnitine represents the carnitine ester of stearic acid (C18:0) within this transport system .
Analytical Detection and Measurement
The detection and quantification of DL-Stearoylcarnitine chloride in biological samples is important for both research and clinical applications.
Common Analytical Methods
High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) has been effectively used to analyze long-chain acylcarnitines, including stearoylcarnitine. In studies of fatty acid chain elongation in rat hearts, the pentafluorophenacyl ester of stearoylcarnitine was analyzed by HPLC/MS, allowing detection of both unlabeled (636.3 m/z) and deuterium-labeled (639.4 m/z) forms .
This analytical approach enables researchers to track metabolic transformations of fatty acids and their carnitine esters in various physiological and experimental conditions .
Research Findings
Several studies have investigated the role and significance of stearoylcarnitine and related compounds in metabolic processes and disease states.
Acylcarnitine Profiles in Type 2 Diabetes
Research on plasma acylcarnitine profiles in type 2 diabetic African-American women revealed intriguing patterns. Diabetic subjects showed striking increases in fatty acylcarnitines reflective of incomplete long-chain fatty acid β-oxidation. Specifically, the summed C10- to C14-carnitine concentrations were approximately 300% higher in diabetics compared to controls (P = 0.004) .
Correlational analysis across all studied volunteers (n = 56) showed that acetylcarnitine levels rose and propionylcarnitine levels decreased with increasing hemoglobin A1c (r = 0.544, P < 0.0001; and r = -0.308, P < 0.05, respectively) . While this study didn't specifically focus on stearoylcarnitine, it provides important context for understanding the broader disruptions in acylcarnitine metabolism associated with metabolic disorders.
Inflammatory Effects of Acylcarnitines
In proof-of-concept studies, C12-C14 acylcarnitines significantly stimulated nuclear factor κ-B activity (up to 200% of controls) in RAW264.7 cells. This suggests that chain-shortened acylcarnitine molecules may activate proinflammatory pathways implicated in insulin resistance . While this finding relates to medium-chain acylcarnitines rather than the long-chain stearoylcarnitine specifically, it highlights the potential biological activity of acylcarnitines beyond their role in fatty acid transport.
Clinical Significance
DL-Stearoylcarnitine chloride and related acylcarnitines have emerging clinical significance in several areas.
Pharmacological Properties
Limited data from in vitro studies suggest that stearoyl-L-carnitine may have effects on glycine transporters. In Xenopus laevis oocytes, stearoyl-L-carnitine (0.01-10 μM) decreases glycine (30 μM) transporters by 16.8% at doses up to 3 μM. Additionally, about 50% of HPCT cells' Na+-dependent [3H]carnitine (20 nM) uptake is inhibited by stearoyl-L-carnitine (500 μM; 30 min) .
Future Research Directions
Based on the current state of knowledge, several promising directions for future research on DL-Stearoylcarnitine chloride can be identified:
-
Further elucidation of the mitochondrial fatty acid chain elongation pathway, including the submitochondrial localization and metabolic significance of this process.
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More detailed investigation of the relationship between stearoylcarnitine levels and various pathological conditions, particularly metabolic disorders and neurodegenerative diseases.
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Exploration of potential therapeutic applications based on modulation of long-chain acylcarnitine metabolism.
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Development of more sensitive and specific analytical methods for detecting and quantifying stearoylcarnitine in biological samples.
-
Investigation of structure-activity relationships to understand how the specific molecular features of stearoylcarnitine influence its biological activities.
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